3-Methoxyoxetane
Overview
Description
3-Methoxyoxetane is a chemical compound that has been used in the synthesis of various materials . It is a part of the oxetane family, which are cyclic ethers with a four-membered ring .
Synthesis Analysis
The synthesis of 3-Methoxyoxetane involves several steps. Precursor EHO (3-ethyl-3-hydroxymethyloxetane) was synthesized with diethyl carbonate and trihydroxypropane as the main raw materials. Intermediate AllyEHO (3-ethyl-3-allylmethoxyoxetane) was synthesized with 3-ethyl-3-hydroxymethyloxetane and allyl bromide as the main raw materials .Molecular Structure Analysis
The molecular structure of 3-Methoxyoxetane is represented by the formula C4H8O2 . It is a small, polar, and 3-dimensional motif .Chemical Reactions Analysis
3-Methoxyoxetane is involved in various chemical reactions. For instance, it is used in the synthesis of photosensitive resins. The resin is prepared by adding a photoinitiator to the prepolymer, which is synthesized with 3-ethyl-3-methoxyoxetane .Physical And Chemical Properties Analysis
3-Methoxyoxetane has been used in the preparation of photosensitive resins due to its great photosensitivity. The thermal properties and mechanical properties of the photosensitive resin were examined, with thermal stabilities of up to 446 °C. The tensile strength was 75.5 MPa and the bending strength was 49.5 MPa. The light transmittance remained above 98% .Scientific Research Applications
1. Photopolymerization and Material Properties
3-Methoxyoxetane derivatives, such as 3-ethyl-3-methoxyoxetane, are utilized in the development of novel photosensitive resins. These resins demonstrate excellent photosensitivity, thermal stability, and mechanical strength, making them suitable for various industrial applications. For instance, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane shows high thermal stability (up to 446°C) and strong mechanical properties (tensile strength of 75.5 MPa and bending strength of 49.5 MPa), with a light transmittance above 98% (Liu et al., 2021). Similarly, the UV-curable prepolymer 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane exhibits outstanding thermal stabilities (up to 405°C) and significant mechanical properties, making it a promising material for industrial applications (Chen et al., 2021).
2. Polymer Electrolyte Synthesis
Oxetane-derived monomers, including 3-methoxyoxetane variants, are key in synthesizing polymers used as electrolytes in batteries. These polymers, when doped with lithium salt, show potential as polymer electrolytes for lithium-ion batteries due to their high ionic conductivity. For example, homo- and copolymers of 3-(methoxy(triethylenoxy))methyl-3'-methyloxetane demonstrate ion conductivities suitable for lithium-ion battery applications (Ye et al., 2012).
properties
IUPAC Name |
3-methoxyoxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPLWTYNTSHPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622785 | |
Record name | 3-Methoxyoxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyoxetane | |
CAS RN |
1872-45-3 | |
Record name | 3-Methoxyoxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.